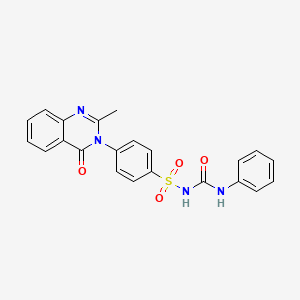
Benzenesulfonamide, 4-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N-((phenylamino)carbonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenesulfonamide, 4-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N-((phenylamino)carbonyl)- is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonamide group attached to a quinazolinone moiety, which is further substituted with a phenylamino carbonyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N-((phenylamino)carbonyl)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of Methyl and Oxo Groups:
Attachment of Benzenesulfonamide Group: The benzenesulfonamide group can be introduced by reacting the quinazolinone intermediate with benzenesulfonyl chloride in the presence of a base such as pyridine.
Introduction of Phenylamino Carbonyl Group: The final step involves the reaction of the intermediate with phenyl isocyanate to introduce the phenylamino carbonyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Benzenesulfonamide, 4-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N-((phenylamino)carbonyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted quinazolinone derivatives.
科学的研究の応用
Benzenesulfonamide, 4-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N-((phenylamino)carbonyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Investigated for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Benzenesulfonamide, 4-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N-((phenylamino)carbonyl)- involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby reducing the production of bicarbonate and protons. This inhibition can lead to various physiological effects, including reduced intraocular pressure and anti-tumor activity.
類似化合物との比較
Similar Compounds
Benzenesulfonamide derivatives: Compounds with similar sulfonamide groups but different substituents on the quinazolinone ring.
Quinazolinone derivatives: Compounds with variations in the substituents on the quinazolinone core.
Uniqueness
The uniqueness of Benzenesulfonamide, 4-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N-((phenylamino)carbonyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
生物活性
Benzenesulfonamide, 4-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N-((phenylamino)carbonyl)- is a complex organic compound that belongs to the class of sulfonamides and features a quinazoline moiety. This compound has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
| Property | Details |
|---|---|
| Molecular Formula | C16H16N2O3S |
| Molecular Weight | 320.37 g/mol |
| IUPAC Name | Benzenesulfonamide, 4-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N-((phenylamino)carbonyl)- |
| CAS Number | 113849-29-9 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with cellular receptors. The mechanism includes:
- Inhibition of Carbonic Anhydrase IX : This enzyme is overexpressed in various tumors, making it a target for cancer therapy. The sulfonamide group enhances the binding affinity to this enzyme, leading to reduced tumor growth and proliferation.
- Antimicrobial Activity : The compound exhibits broad-spectrum antimicrobial properties, likely due to its ability to disrupt bacterial cell wall synthesis and inhibit metabolic pathways .
Biological Activity Overview
-
Anticancer Properties
- Studies have shown that derivatives of benzenesulfonamide with quinazoline structures demonstrate significant cytotoxicity against various cancer cell lines. For instance, one study reported that compounds similar to benzenesulfonamide inhibited tumor growth in vitro by inducing apoptosis in cancer cells .
-
Antimicrobial Activity
- The compound has been evaluated for its antimicrobial efficacy against several pathogens:
- Anti-inflammatory Effects
Case Study: Anticancer Activity
In a study published in Eur J Med Chem, researchers synthesized a series of benzenesulfonamide derivatives and evaluated their anticancer activity against human cancer cell lines. The results indicated that the quinazoline-based compounds exhibited potent antiproliferative effects, suggesting their potential as novel anticancer agents .
Case Study: Antimicrobial Efficacy
A comparative study on various benzenesulfonamide derivatives highlighted the promising antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. The results were measured using disc diffusion methods and showed significant inhibition zones compared to standard antibiotics .
Summary Table of Biological Activities
| Activity Type | Target Pathogen/Cell Line | Effect/Outcome |
|---|---|---|
| Anticancer | Various Cancer Cell Lines | Induction of apoptosis |
| Antimicrobial | E. coli | MIC = 6.72 mg/mL |
| S. aureus | MIC = 6.63 mg/mL | |
| Anti-inflammatory | Rat Paw Edema Model | Reduction up to 94% |
特性
CAS番号 |
113849-20-0 |
|---|---|
分子式 |
C22H18N4O4S |
分子量 |
434.5 g/mol |
IUPAC名 |
1-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]sulfonyl-3-phenylurea |
InChI |
InChI=1S/C22H18N4O4S/c1-15-23-20-10-6-5-9-19(20)21(27)26(15)17-11-13-18(14-12-17)31(29,30)25-22(28)24-16-7-3-2-4-8-16/h2-14H,1H3,(H2,24,25,28) |
InChIキー |
OCNGEKPUVFEXGV-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)S(=O)(=O)NC(=O)NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















